Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-chloroaniline and carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate can be compared with similar compounds such as:
Ethyl 2-(4-chloroanilino)acetate: This compound has a similar structure but lacks the carbothioyl group, which may result in different chemical and biological properties.
Ethyl 2-(4-bromoanilino)acetate: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.
Ethyl 2-(4-methoxyanilino)acetate: The presence of a methoxy group instead of a chloro group can significantly alter the compound’s properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSKFVVWJXWRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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